2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is an organic compound with a complex structure that includes a bromophenoxy group and a piperidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.
Formation of the amide: The final step involves the reaction of 3-bromophenoxyacetic acid with 4-(piperidin-1-yl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or activation of specific enzymes or receptors, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
- 2-(3-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
- 2-(3-bromophenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide
Uniqueness
2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is unique due to the specific positioning of the bromine atom and the piperidinyl group, which can lead to distinct interactions with molecular targets compared to similar compounds
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-15-5-4-6-18(13-15)24-14-19(23)21-16-7-9-17(10-8-16)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHENQYNNWDPURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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